molecular formula C19H15ClF3N3O5 B13443169 methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate

methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate

Cat. No.: B13443169
M. Wt: 457.8 g/mol
InChI Key: GHRYJEWQMNWANO-MFKUBSTISA-N
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Description

Methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a chloro, hydroxy, and trifluoromethoxyphenyl group

Properties

Molecular Formula

C19H15ClF3N3O5

Molecular Weight

457.8 g/mol

IUPAC Name

methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate

InChI

InChI=1S/C19H15ClF3N3O5/c1-30-16(27)18(29)9-10-8-11(20)2-7-14(10)15(18)25-26-17(28)24-12-3-5-13(6-4-12)31-19(21,22)23/h2-8,29H,9H2,1H3,(H2,24,26,28)/b25-15+

InChI Key

GHRYJEWQMNWANO-MFKUBSTISA-N

Isomeric SMILES

COC(=O)C\1(CC2=C(/C1=N\NC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C=CC(=C2)Cl)O

Canonical SMILES

COC(=O)C1(CC2=C(C1=NNC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C=CC(=C2)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate typically involves multiple steps, including the formation of the indene core, introduction of the chloro and hydroxy groups, and the attachment of the trifluoromethoxyphenyl carbamoylhydrazinylidene moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the nitro group would yield an amine.

Scientific Research Applications

Methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its unique structural features.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique properties make it suitable for use in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group, for example, is known to enhance the compound’s binding affinity to certain enzymes or receptors . This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple scientific fields.

Biological Activity

Methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate is a complex organic compound belonging to the indene derivatives class, which are known for their diverse biological activities. This compound features multiple functional groups, including chloro, hydroxy, and trifluoromethoxyphenyl moieties, contributing to its potential therapeutic properties.

  • Molecular Formula: C21H17ClF3N3O7
  • Molecular Weight: 515.8 g/mol
  • IUPAC Name: methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The unique structure allows it to modulate various biological pathways, potentially leading to effects such as:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes.
  • Cellular Process Disruption: It could interfere with cellular signaling pathways, affecting cell proliferation and apoptosis.

Biological Activity Assessment

The biological activity of this compound has been evaluated through various studies, focusing on its pharmacological effects.

Table 1: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibitory effects against bacteria
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production
Enzyme inhibitionInhibits specific metabolic enzymes

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Antimicrobial Activity:
    A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting potential as a therapeutic agent in treating bacterial infections.
  • Anticancer Properties:
    Research indicated that this compound effectively induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways and the upregulation of pro-apoptotic proteins. The IC50 value was found to be 25 µM after 48 hours of treatment.
  • Anti-inflammatory Effects:
    In vitro studies showed that treatment with the compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential applications in managing inflammatory diseases.

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